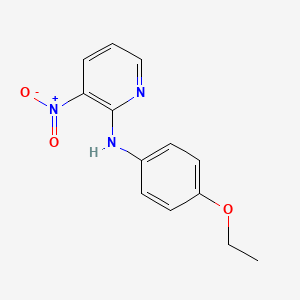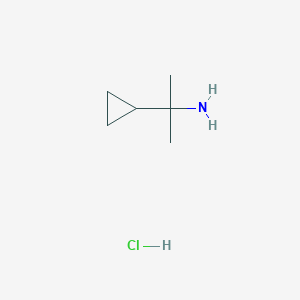
3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine” can be achieved from Pyrrolidine and pyridine-3-sulfonyl chloride . More details about the synthesis process can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of “3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The molecule’s structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Aplicaciones Científicas De Investigación
Photoluminescent Materials
Research on cationic bis-cyclometallated iridium(III) complexes, which include derivatives of sulfonyl-substituted ligands, demonstrates their potential in creating photoluminescent materials. These complexes, characterized by their green or blue emission, show promise for applications in light-emitting electrochemical cells (LECs), offering a basis for the development of efficient, tunable light sources for electronic devices (Ertl et al., 2015).
Catalysis and Synthetic Chemistry
The use of sulfonyl and related groups is prevalent in catalysis and synthetic chemistry for producing a variety of compounds. For instance, novel pyrrole-substituted pyrido[2,3-d]pyrimidines have been synthesized using a sulfonic acid-supported nanocatalyst, highlighting the role of sulfonyl derivatives in facilitating efficient chemical reactions (Jahanshahi et al., 2018). Additionally, N-radical-initiated cyclization through sulfur dioxide insertion under photoinduced, catalyst-free conditions for synthesizing sulfonated 3,4-dihydro-2H-pyrroles showcases innovative approaches to constructing sulfonyl-containing heterocycles (Mao et al., 2017).
Environmental Applications
Sulfonyl compounds also play a role in environmental chemistry, as evidenced by the sonochemical degradation of 3-methylpyridine (3MP) intensified by various oxidants. This research outlines a novel treatment strategy for the remediation of toxic and hazardous organic compounds, utilizing the unique properties of sulfonyl derivatives to achieve high degradation efficiencies (Daware & Gogate, 2020).
Advanced Materials
The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrates the utility of sulfonyl derivatives in creating advanced materials with desirable properties such as high thermal stability, low dielectric constants, and excellent mechanical strength. These materials are suitable for applications in electronics and aerospace, where performance and reliability are critical (Liu et al., 2013).
Mecanismo De Acción
Target of Action
The exact target of “3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine” is currently unknown. Compounds containing pyrrolidine rings are often used in medicinal chemistry due to their ability to interact with various biological targets .
Mode of Action
Without specific information on “3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine”, it’s challenging to detail its mode of action. Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .
Biochemical Pathways
Pyrrolidine derivatives can influence a wide range of biochemical pathways depending on their specific targets .
Result of Action
Pyrrolidine derivatives can have a wide range of effects depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many drugs .
Propiedades
IUPAC Name |
3-(3-methylsulfonylpyrrolidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-17(13,14)10-4-6-12(8-10)18(15,16)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLNEORJFSEVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

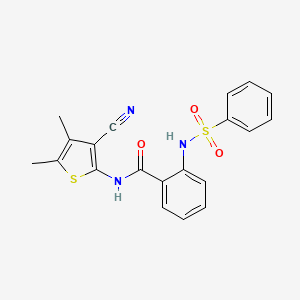

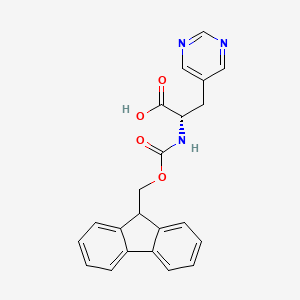
![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2534017.png)

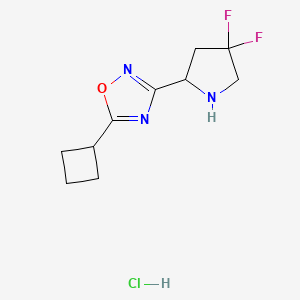

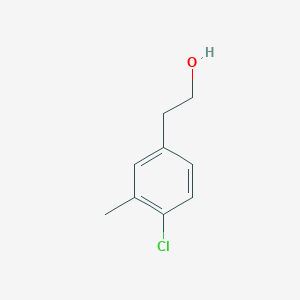
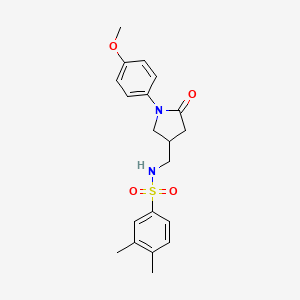
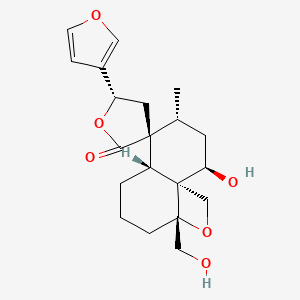
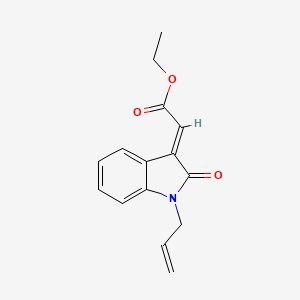
![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2534029.png)
